Cas no 1423705-50-3 (methyl 1-ethynylcyclopropanecarboxylate)

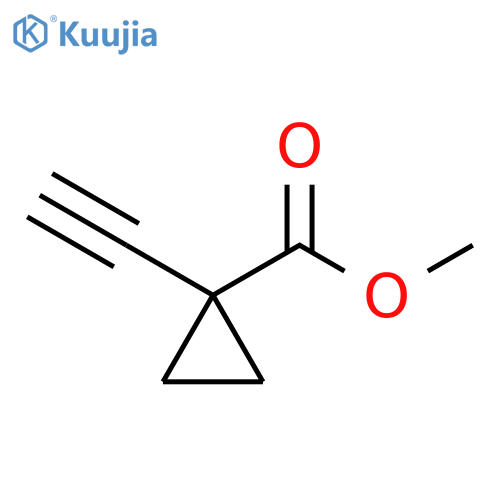

1423705-50-3 structure

商品名:methyl 1-ethynylcyclopropanecarboxylate

CAS番号:1423705-50-3

MF:C7H8O2

メガワット:124.137222290039

MDL:MFCD30002169

CID:5095988

PubChem ID:89447522

methyl 1-ethynylcyclopropanecarboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-ethynylcyclopropanecarboxylate

- methyl 1-ethynylcyclopropane-1-carboxylate

- 1-Ethynyl-cyclopropanecarboxylic acid methyl ester

- Methyl1-ethynylcyclopropanecarboxylate

- PB40610

- methyl1-ethynylcyclopropane-1-carboxylate

- 1423705-50-3

- CS-0309566

- AKOS026716191

- F2147-3072

- SY269834

- MFCD30002169

- PS-16287

- DB-109076

- EN300-22024186

- SCHEMBL14788713

-

- MDL: MFCD30002169

- インチ: 1S/C7H8O2/c1-3-7(4-5-7)6(8)9-2/h1H,4-5H2,2H3

- InChIKey: GNQDMDGANKZKFF-UHFFFAOYSA-N

- ほほえんだ: C1(C#C)(C(OC)=O)CC1

計算された属性

- せいみつぶんしりょう: 124.052429494g/mol

- どういたいしつりょう: 124.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 26.3

methyl 1-ethynylcyclopropanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM766047-10g |

methyl1-ethynylcyclopropanecarboxylate |

1423705-50-3 | 95%+ | 10g |

$2700 | 2023-02-18 | |

| Enamine | EN300-22024186-1.0g |

methyl 1-ethynylcyclopropane-1-carboxylate |

1423705-50-3 | 95% | 1.0g |

$461.0 | 2023-07-09 | |

| Enamine | EN300-22024186-5.0g |

methyl 1-ethynylcyclopropane-1-carboxylate |

1423705-50-3 | 95% | 5.0g |

$1382.0 | 2023-07-09 | |

| abcr | AB555696-250mg |

Methyl 1-ethynylcyclopropane-1-carboxylate; . |

1423705-50-3 | 250mg |

€385.30 | 2025-02-15 | ||

| Enamine | EN300-22024186-0.1g |

methyl 1-ethynylcyclopropane-1-carboxylate |

1423705-50-3 | 95% | 0.1g |

$160.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D658510-1G |

methyl 1-ethynylcyclopropanecarboxylate |

1423705-50-3 | 97% | 1g |

$555 | 2024-07-21 | |

| eNovation Chemicals LLC | D658510-10G |

methyl 1-ethynylcyclopropanecarboxylate |

1423705-50-3 | 97% | 10g |

$2795 | 2024-07-21 | |

| Life Chemicals | F2147-3072-5g |

methyl 1-ethynylcyclopropane-1-carboxylate |

1423705-50-3 | 95%+ | 5g |

$2373.0 | 2023-09-06 | |

| TRC | M290661-500mg |

methyl 1-ethynylcyclopropane-1-carboxylate |

1423705-50-3 | 500mg |

$ 975.00 | 2022-06-04 | ||

| TRC | M290661-1g |

methyl 1-ethynylcyclopropane-1-carboxylate |

1423705-50-3 | 1g |

$ 1520.00 | 2022-06-04 |

methyl 1-ethynylcyclopropanecarboxylate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

1423705-50-3 (methyl 1-ethynylcyclopropanecarboxylate) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1423705-50-3)methyl 1-ethynylcyclopropanecarboxylate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):185.0/414.0